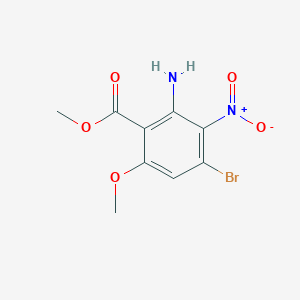
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate is an organic compound belonging to the benzoate family It is characterized by the presence of amino, bromo, methyloxy, and nitro functional groups attached to a benzoate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 2-amino-4-bromo-6-(methyloxy)benzoate, followed by purification and characterization. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and organic solvents such as dichloromethane for extraction and purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
科学研究应用
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
作用机制
The mechanism of action of Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules .
相似化合物的比较
Similar Compounds
- Methyl 2-amino-4-bromo-6-methoxybenzoate
- Methyl 2-amino-4-bromo-3-nitrobenzoate
- Methyl 2-amino-6-(methyloxy)-3-nitrobenzoate
Uniqueness
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
生物活性
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate is an organic compound that exhibits interesting biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C10H10BrN2O4
- Molecular Weight : 305.10 g/mol
- Structural Features : The compound contains a bromine atom, a nitro group, an amino group, and a methoxy group attached to a benzoate structure, which contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it may act as an inhibitor of tubulin polymerization, affecting microtubule dynamics and thus influencing cell division and growth .
- Interaction with Receptors : Preliminary studies suggest that this compound may interact with various receptors in the body, leading to altered signaling pathways that can affect cellular responses .
- Antioxidant Activity : The presence of the nitro group may contribute to antioxidant properties, which can protect cells from oxidative stress .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics:
- Absorption : High gastrointestinal absorption has been noted, suggesting good bioavailability when administered orally.
- Distribution : The compound is expected to distribute well in tissues due to its lipophilic nature.
- Metabolism : Metabolic pathways involving phase I and phase II reactions have been proposed, although specific metabolites remain to be fully characterized.
- Excretion : Primarily excreted via renal pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays using breast cancer cell lines (e.g., MDA-MB-231) demonstrated that the compound induces apoptosis at concentrations as low as 1 µM. Morphological changes consistent with apoptosis were observed alongside increased caspase-3 activity .
- Microtubule Disruption : The compound was shown to disrupt microtubule assembly at concentrations around 20 µM, indicating its potential as a microtubule-destabilizing agent .
Case Studies
- Study on Breast Cancer Cells :
- In Vivo Studies :
Data Summary Table
属性
分子式 |
C9H9BrN2O5 |
|---|---|
分子量 |
305.08 g/mol |
IUPAC 名称 |
methyl 2-amino-4-bromo-6-methoxy-3-nitrobenzoate |
InChI |
InChI=1S/C9H9BrN2O5/c1-16-5-3-4(10)8(12(14)15)7(11)6(5)9(13)17-2/h3H,11H2,1-2H3 |
InChI 键 |
QDDWCRNZVOGACA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1C(=O)OC)N)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















